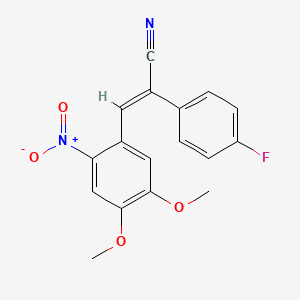
3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile
Übersicht
Beschreibung
3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)acrylonitrile, commonly known as DMAPA-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMAPA-F is a derivative of acrylonitrile and is characterized by its unique chemical structure, which makes it an ideal candidate for various scientific research applications. In
Wissenschaftliche Forschungsanwendungen
DMAPA-F has been used in various scientific research applications, including but not limited to, drug discovery, chemical biology, and medicinal chemistry. The unique chemical structure of DMAPA-F makes it an ideal candidate for designing new drugs that can target specific biological pathways. DMAPA-F has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of cancer and other diseases.
Wirkmechanismus
DMAPA-F is a potent inhibitor of certain enzymes, including protein kinases and phosphatases. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in changes in cell behavior.
Biochemical and Physiological Effects
DMAPA-F has been shown to have various biochemical and physiological effects on cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer drug candidate. DMAPA-F has also been shown to inhibit the growth of certain bacteria, making it a potential antibiotic drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPA-F is its potency as an enzyme inhibitor. The compound has been shown to inhibit the activity of certain enzymes at very low concentrations, making it an ideal tool for studying cellular signaling pathways. However, one of the limitations of DMAPA-F is its potential toxicity. The compound has been shown to be toxic to certain cell types at high concentrations, making it important to use caution when handling the compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DMAPA-F. One potential direction is the development of new drugs that target specific enzymes that are inhibited by DMAPA-F. Another potential direction is the study of the compound's effects on cellular signaling pathways in different cell types. Additionally, the use of DMAPA-F as a tool for studying enzyme activity and cellular signaling pathways could lead to the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-23-16-8-12(15(20(21)22)9-17(16)24-2)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZKABOCMLXMJQ-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2-furyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3611177.png)
![3-amino-N-(4-chlorobenzyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611183.png)
![4-(1-cyano-2-{4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzonitrile](/img/structure/B3611188.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3611195.png)
![2-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3611202.png)

![4-chloro-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3611210.png)
![methyl 4-[(4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3611216.png)
![2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3611238.png)
![1-(2,5-dichlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3611244.png)
![1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B3611248.png)
![methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B3611249.png)
![5,7-dimethyl-N-(3-nitrobenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3611251.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3611274.png)